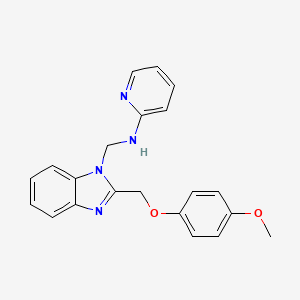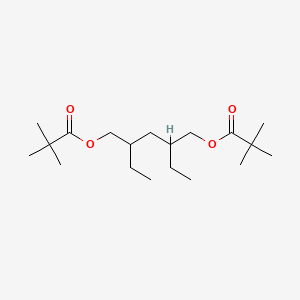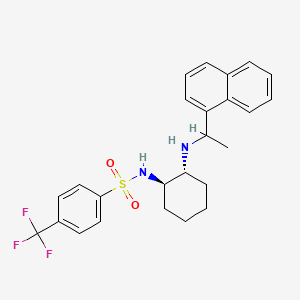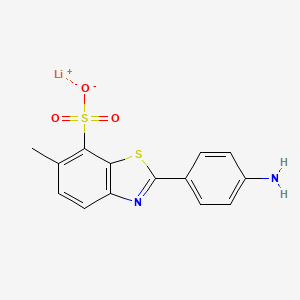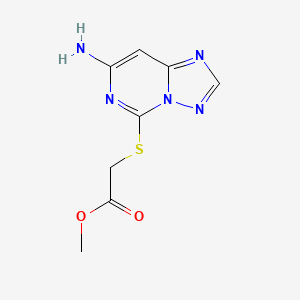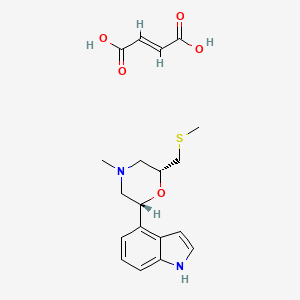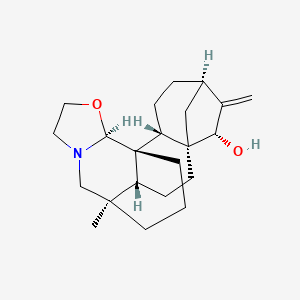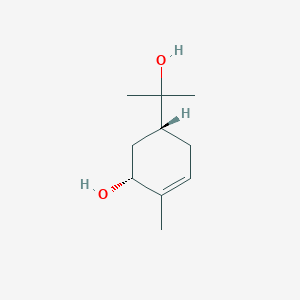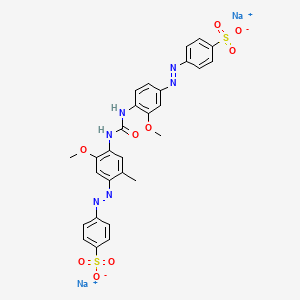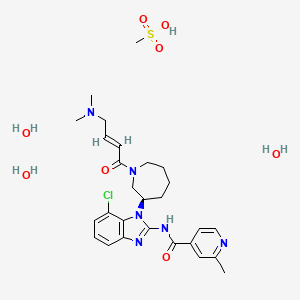
Nazartinib mesylate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nazartinib mesylate trihydrate is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has shown significant antitumor activity, particularly in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations . This compound selectively targets EGFR-activating mutations and resistance mutations, making it a promising candidate for cancer therapy .
Métodos De Preparación
The synthesis of nazartinib mesylate trihydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure to enhance its activity and selectivity.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain the desired purity and yield.
Industrial production methods for this compound are optimized to ensure high yield and purity while minimizing the use of hazardous reagents and conditions .
Análisis De Reacciones Químicas
Nazartinib mesylate trihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Nazartinib mesylate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and selectivity of EGFR inhibitors.
Biology: Researchers use it to investigate the biological pathways involved in cancer progression and resistance mechanisms.
Medicine: It is being studied in clinical trials for its efficacy and safety in treating various types of cancer, particularly NSCLC
Mecanismo De Acción
Nazartinib mesylate trihydrate exerts its effects by selectively inhibiting the activity of mutant forms of EGFR, including the T790M resistance mutation. This inhibition prevents EGFR-mediated signaling pathways, leading to the suppression of tumor growth and proliferation . The compound binds covalently to the ATP-binding site of the mutant EGFR, thereby blocking its kinase activity .
Comparación Con Compuestos Similares
Nazartinib mesylate trihydrate is compared with other third-generation EGFR inhibitors such as osimertinib and rociletinib. While all these compounds target EGFR mutations, this compound is unique in its selectivity and potency against specific resistance mutations . Similar compounds include:
Osimertinib: Another third-generation EGFR inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Rociletinib: Targets similar mutations but has a different safety and efficacy profile.
Propiedades
Número CAS |
1784778-10-4 |
|---|---|
Fórmula molecular |
C27H41ClN6O8S |
Peso molecular |
645.2 g/mol |
Nombre IUPAC |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid;trihydrate |
InChI |
InChI=1S/C26H31ClN6O2.CH4O3S.3H2O/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4;;;/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4);3*1H2/b11-7+;;;;/t20-;;;;/m1..../s1 |
Clave InChI |
HCKBCMVQGLVGEA-ZBFDXWMPSA-N |
SMILES isomérico |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
SMILES canónico |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


